4-(4-Methyl-1-piperazinyl)cyclohexanamine hydrochloride
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Overview
Description
4-(4-Methyl-1-piperazinyl)cyclohexanamine hydrochloride is a chemical compound with the molecular formula C11H26Cl3N3. It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-1-piperazinyl)cyclohexanamine hydrochloride typically involves the reaction of cyclohexanone with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclohexanamine derivatives.
Scientific Research Applications
4-(4-Methyl-1-piperazinyl)cyclohexanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-1-piperazinyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride
- Cyclohexanamine, N-methyl-4-(4-methyl-1-piperazinyl)-, hydrochloride
Comparison: 4-(4-Methyl-1-piperazinyl)cyclohexanamine hydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with molecular targets, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C11H24ClN3 |
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Molecular Weight |
233.78 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H23N3.ClH/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11;/h10-11H,2-9,12H2,1H3;1H |
InChI Key |
RYVXXPXFIIOQEX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCC(CC2)N.Cl |
Origin of Product |
United States |
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